1-(Methoxymethoxy)benzene
Overview
Description
1-(Methoxymethoxy)benzene, also known as Anisaldehyde Dimethyl Acetal, is an organic compound with the molecular formula C9H12O2. It is a derivative of benzene, where a methoxymethoxy group is attached to the benzene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)benzene can be synthesized through the methoxymethylation of benzene derivatives. One common method involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst to form the acetal. The reaction typically requires controlled temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Bromobenzene, nitrobenzene.
Scientific Research Applications
1-(Methoxymethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for aldehydes.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)benzene involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Methoxybenzene (Anisole): Similar structure but lacks the methoxymethoxy group.
Benzaldehyde Dimethyl Acetal: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness: 1-(Methoxymethoxy)benzene is unique due to its dual functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Biological Activity
1-(Methoxymethoxy)benzene, also known as 4-Methoxy-2-methoxyethylbenzene, is an aromatic compound with significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound has a molecular formula of C10H12O3 and a molecular weight of approximately 180.20 g/mol. Its structure features two methoxy groups attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The presence of methoxy groups enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding: Its structural features allow it to bind to various receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that the compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Cytotoxic Effects on Cancer Cells
In another study focused on its cytotoxicity, this compound was tested against human breast cancer cell lines (MCF-7). The IC50 value was found to be approximately 15 µM, suggesting significant potential for use in cancer treatment.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Enzyme Interaction: It has been shown to interact with enzymes involved in lipid metabolism, potentially influencing conditions such as obesity and diabetes.
- Protein-Ligand Binding: Studies indicate that the compound can form stable complexes with target proteins, enhancing its potential as a lead compound in drug design.
Properties
IUPAC Name |
methoxymethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAHODSRFCRULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434953 | |
Record name | Methoxymethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-91-9 | |
Record name | Methoxymethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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